N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide
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Overview
Description
N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide is a chemical compound with the molecular formula C22H24N2O3 and a molecular weight of 364.44 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide typically involves the reaction of 9H-fluorene-3-carboxylic acid with butanoyl chloride to form an intermediate, which is then reacted with oxolane-2-carbohydrazide under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is believed to interact with enzymes and receptors, influencing various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide
- N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide analogs
Uniqueness
N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorenyl group and oxolane ring contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(23-24-22(26)20-8-4-12-27-20)9-3-5-15-10-11-17-14-16-6-1-2-7-18(16)19(17)13-15/h1-2,6-7,10-11,13,20H,3-5,8-9,12,14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPQJWNVRFRICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)CCCC2=CC3=C(CC4=CC=CC=C43)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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